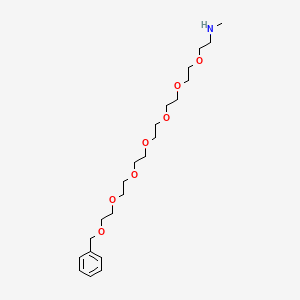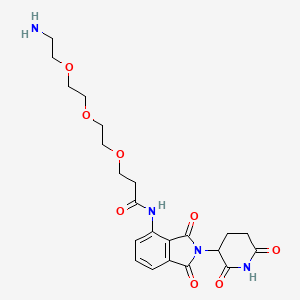
Pomalidomide-amido-PEG3-C2-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-amido-PEG3-C2-NH2 is a synthesized E3 ligase ligand-linker conjugate. It incorporates the Pomalidomide-based cereblon ligand and a 3-unit PEG linker. This compound is primarily used in PROTAC (proteolysis-targeting chimeras) technology, which is a novel approach in targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pomalidomide-amido-PEG3-C2-NH2 is synthesized by incorporating Pomalidomide, a cereblon ligand, with a 3-unit PEG linker. The synthesis involves multiple steps, including the preparation of Pomalidomide and its subsequent conjugation with the PEG linker. The reaction conditions typically involve the use of solvents like DMSO and reagents such as coupling agents to facilitate the conjugation .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-amido-PEG3-C2-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The amine group in the compound can participate in substitution reactions, forming new bonds with other molecules.
Coupling Reactions: The PEG linker allows for coupling with other molecules, facilitating the formation of larger conjugates
Common Reagents and Conditions
Common reagents used in these reactions include coupling agents, solvents like DMSO, and other reactants that facilitate the formation of the desired products. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction efficiency .
Major Products Formed
The major products formed from these reactions include various conjugates that incorporate the this compound structure. These conjugates are used in further research and development applications .
Scientific Research Applications
Pomalidomide-amido-PEG3-C2-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of PROTACs, facilitating targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
Pomalidomide-amido-PEG3-C2-NH2 exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent proteolysis of target proteins. The compound’s mechanism of action involves the recruitment of target proteins to the E3 ligase complex, leading to their degradation .
Comparison with Similar Compounds
Similar Compounds
Pomalidomide-PEG3-NH2: Another cereblon ligand-linker conjugate with a similar structure but different linker length.
Pomalidomide-PEG4-NH2: Contains a longer PEG linker, providing different pharmacokinetic properties
Uniqueness
Pomalidomide-amido-PEG3-C2-NH2 is unique due to its specific linker length and structure, which provide optimal properties for use in PROTAC technology. Its ability to facilitate targeted protein degradation makes it a valuable tool in scientific research and drug development .
Properties
Molecular Formula |
C22H28N4O8 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide |
InChI |
InChI=1S/C22H28N4O8/c23-7-9-33-11-13-34-12-10-32-8-6-18(28)24-15-3-1-2-14-19(15)22(31)26(21(14)30)16-4-5-17(27)25-20(16)29/h1-3,16H,4-13,23H2,(H,24,28)(H,25,27,29) |
InChI Key |
FEXCPYUYLOFYGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


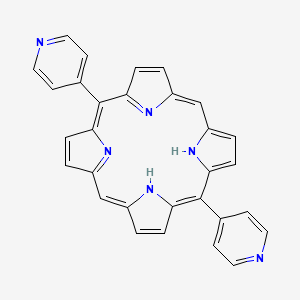
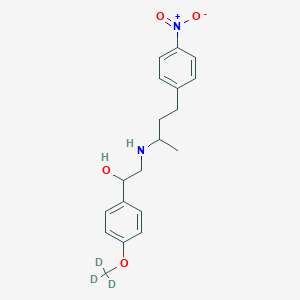


![ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B15073105.png)
![Methyl (2S,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B15073111.png)
![sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate;hydrate](/img/structure/B15073116.png)
![N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride](/img/structure/B15073123.png)

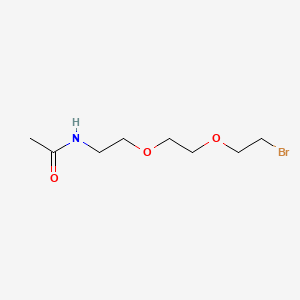
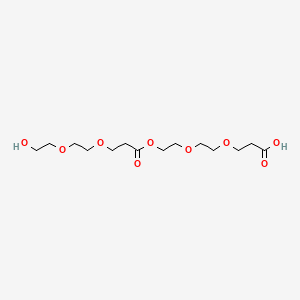
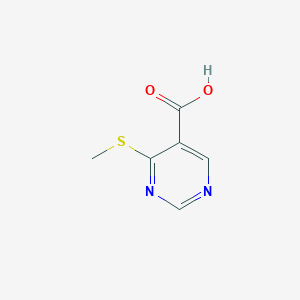
![1-(3-chloro-4-{[1-(2-hydroxy-3-methoxyphenyl)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]methyl}benzene-1-carbonyl)-L-proline](/img/structure/B15073157.png)
